molecular formula C16H20BNO3S B6342015 2-(3-Methoxyphenyl)thiazole-5-boronic acid pinacol ester CAS No. 1402227-62-6

2-(3-Methoxyphenyl)thiazole-5-boronic acid pinacol ester

Cat. No.: B6342015
CAS No.: 1402227-62-6
M. Wt: 317.2 g/mol
InChI Key: VXGORPXBJLBGKS-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)thiazole-5-boronic acid pinacol ester is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

The synthesis of 2-(3-Methoxyphenyl)thiazole-5-boronic acid pinacol ester typically involves the reaction of 2-(3-Methoxyphenyl)thiazole with boronic acid derivatives under specific conditions. One common method involves the use of pinacol as a protecting group for the boronic acid, which helps to stabilize the compound during the reaction . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene .

Comparison with Similar Compounds

2-(3-Methoxyphenyl)thiazole-5-boronic acid pinacol ester can be compared with other boronic esters such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in coupling reactions .

Properties

IUPAC Name

2-(3-methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO3S/c1-15(2)16(3,4)21-17(20-15)13-10-18-14(22-13)11-7-6-8-12(9-11)19-5/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGORPXBJLBGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801138076
Record name Thiazole, 2-(3-methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801138076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402227-62-6
Record name Thiazole, 2-(3-methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1402227-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazole, 2-(3-methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801138076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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